molecular formula C19H20O3 B13765821 Ethanone, 1,2-diphenyl-2-[(tetrahydro-2H-pyran-2-yl)oxy]- CAS No. 51706-34-4

Ethanone, 1,2-diphenyl-2-[(tetrahydro-2H-pyran-2-yl)oxy]-

Cat. No.: B13765821
CAS No.: 51706-34-4
M. Wt: 296.4 g/mol
InChI Key: DNNDHIKCLIZHBH-UHFFFAOYSA-N
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Description

Ethanone, 1,2-diphenyl-2-[(tetrahydro-2H-pyran-2-yl)oxy]- is an organic compound with the molecular formula C21H22O2 It is a derivative of ethanone, featuring two phenyl groups and a tetrahydro-2H-pyran-2-yloxy substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 1,2-diphenyl-2-[(tetrahydro-2H-pyran-2-yl)oxy]- typically involves the reaction of 1,2-diphenylethanone with tetrahydro-2H-pyran-2-ol under acidic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to yield the final product. Common reagents used in this synthesis include p-toluenesulfonic acid as a catalyst and dichloromethane as a solvent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

Ethanone, 1,2-diphenyl-2-[(tetrahydro-2H-pyran-2-yl)oxy]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The tetrahydro-2H-pyran-2-yloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Substitution reactions often involve nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzophenone derivatives, while reduction can produce diphenylmethanol derivatives.

Scientific Research Applications

Ethanone, 1,2-diphenyl-2-[(tetrahydro-2H-pyran-2-yl)oxy]- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethanone, 1,2-diphenyl-2-[(tetrahydro-2H-pyran-2-yl)oxy]- involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile in different reactions, depending on the functional groups present. Its effects are mediated through pathways involving the formation of reactive intermediates, which then undergo further transformations to yield the final products .

Comparison with Similar Compounds

Similar Compounds

    Ethanone, 1,2-diphenyl-: A simpler analog without the tetrahydro-2H-pyran-2-yloxy group.

    Benzoin: Contains a hydroxyl group instead of the tetrahydro-2H-pyran-2-yloxy group.

    Benzyl phenyl ketone: Lacks the tetrahydro-2H-pyran-2-yloxy substituent.

Uniqueness

Ethanone, 1,2-diphenyl-2-[(tetrahydro-2H-pyran-2-yl)oxy]- is unique due to the presence of the tetrahydro-2H-pyran-2-yloxy group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and reactivity, making it valuable for various synthetic applications .

Properties

CAS No.

51706-34-4

Molecular Formula

C19H20O3

Molecular Weight

296.4 g/mol

IUPAC Name

2-(oxan-2-yloxy)-1,2-diphenylethanone

InChI

InChI=1S/C19H20O3/c20-18(15-9-3-1-4-10-15)19(16-11-5-2-6-12-16)22-17-13-7-8-14-21-17/h1-6,9-12,17,19H,7-8,13-14H2

InChI Key

DNNDHIKCLIZHBH-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)OC(C2=CC=CC=C2)C(=O)C3=CC=CC=C3

Origin of Product

United States

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